6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
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Overview
Description
6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a heterocyclic compound that features a fused ring system combining pyridine and quinoxaline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves the reaction of 2,3-dichloropyrazine with piperidylmethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 120°C) under a nitrogen atmosphere for several hours. After the reaction, the mixture is cooled, and the product is extracted and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.
Materials Science: It is used in the development of novel materials with specific electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar chemical properties.
Tetrahydroquinoxaline: A reduced form of quinoxaline with different reactivity.
Pyrido[2,3-d]pyrimidine: Another fused ring system with distinct biological activities.
Uniqueness
6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGNIXGOYARFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338949-36-3 |
Source
|
Record name | 5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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